6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde
Overview
Description
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a nitrophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde typically involves the reaction of 3-nitrobenzaldehyde with 2-pyridinecarboxaldehyde under specific conditions. One common method is the condensation reaction, where the aldehyde groups react in the presence of a base catalyst to form the desired product. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas with palladium on carbon, room temperature to mild heating
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed
Oxidation: 6-(3-Nitrophenyl)-2-pyridinecarboxylic acid
Reduction: 6-(3-Aminophenyl)-2-pyridinecarboxaldehyde
Substitution: Various halogenated or alkylated derivatives of the original compound
Scientific Research Applications
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the pyridine ring can participate in coordination with metal ions, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-Nitrophenyl)-2-pyridinecarboxaldehyde: Similar structure but with the nitro group in the para position.
6-(3-Nitrophenyl)-2-pyridinecarboxylic acid: Oxidized form of the aldehyde.
6-(3-Aminophenyl)-2-pyridinecarboxaldehyde: Reduced form with an amine group instead of a nitro group.
Uniqueness
6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This positioning can affect the compound’s electronic properties and its ability to participate in various reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(3-nitrophenyl)pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-8-10-4-2-6-12(13-10)9-3-1-5-11(7-9)14(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRRQOWKWXTRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477064 | |
Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52583-70-7 | |
Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(3-Nitrophenyl)-2-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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